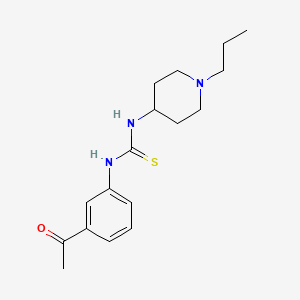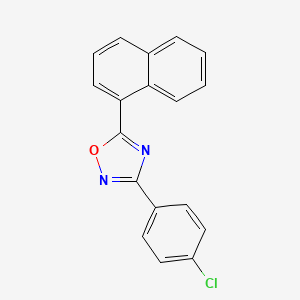![molecular formula C15H21N3O2S B5814279 N-(tert-butyl)-2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio}acetamide CAS No. 5865-78-1](/img/structure/B5814279.png)
N-(tert-butyl)-2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(tert-butyl)-2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio}acetamide is a chemical compound that has gained significant attention in scientific research due to its potential for use in drug development. This compound is a thioacetamide derivative that has been shown to exhibit promising pharmacological properties, particularly in the treatment of cancer and inflammatory diseases. In
Mechanism of Action
The mechanism of action of N-(tert-butyl)-2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio}acetamide is not fully understood. However, it has been suggested that this compound may act through multiple pathways to exert its pharmacological effects. One proposed mechanism is that this compound may inhibit the activity of certain enzymes that are involved in the inflammatory response and cancer cell growth. Additionally, it has been suggested that this compound may induce apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects
This compound has been shown to exhibit several biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth and proliferation of cancer cells, as well as reduce the production of inflammatory cytokines. In vivo studies have shown that this compound can reduce tumor growth and inflammation in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using N-(tert-butyl)-2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio}acetamide in lab experiments is its ability to exhibit anti-cancer and anti-inflammatory properties. This makes it a promising candidate for drug development. However, one limitation of using this compound is its potential toxicity. Further studies are needed to determine the safety and efficacy of this compound in humans.
Future Directions
For research on N-(tert-butyl)-2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio}acetamide include the following:
1. Further studies to elucidate the mechanism of action of this compound.
2. Optimization of the synthesis method to improve yield and purity.
3. Development of drug formulations for clinical use.
4. Investigation of the safety and efficacy of this compound in humans.
5. Exploration of potential applications of this compound in other diseases, such as Alzheimer's disease and Parkinson's disease.
In conclusion, this compound is a promising compound for drug development due to its anti-inflammatory and anti-cancer properties. Further research is needed to fully understand its mechanism of action and to determine its safety and efficacy in humans.
Synthesis Methods
The synthesis of N-(tert-butyl)-2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio}acetamide involves the reaction of 2-mercaptopyridine with tert-butyl chloroacetate, followed by the addition of sodium cyanide and formaldehyde. The resulting product is then purified through column chromatography to obtain the final compound. This synthesis method has been optimized to yield high purity and high yield of this compound.
Scientific Research Applications
N-(tert-butyl)-2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio}acetamide has been extensively studied in scientific research for its potential use in drug development. This compound has been shown to exhibit anti-inflammatory, anti-cancer, and anti-oxidant properties. It has been tested in vitro and in vivo for its efficacy in treating various diseases, including breast cancer, lung cancer, colon cancer, and rheumatoid arthritis.
properties
IUPAC Name |
N-tert-butyl-2-[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2S/c1-10-6-11(8-20-5)12(7-16)14(17-10)21-9-13(19)18-15(2,3)4/h6H,8-9H2,1-5H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYFGFFHIJLPCEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=N1)SCC(=O)NC(C)(C)C)C#N)COC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30974189 |
Source


|
| Record name | N-tert-Butyl-2-{[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]sulfanyl}ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30974189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5865-78-1 |
Source


|
| Record name | N-tert-Butyl-2-{[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]sulfanyl}ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30974189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

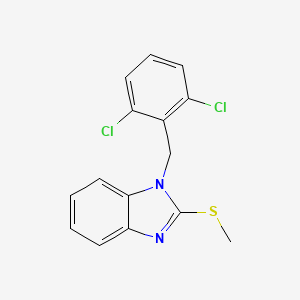


![2-[(2-chlorobenzoyl)amino]-3-[4-(dimethylamino)phenyl]acrylic acid](/img/structure/B5814227.png)
![3-(2,4-dichlorophenyl)-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B5814233.png)
![4-amino-N-[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]benzenesulfonamide](/img/structure/B5814247.png)

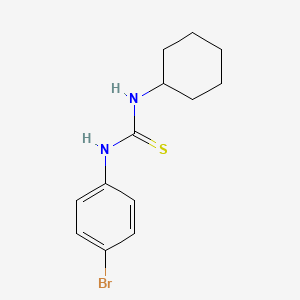
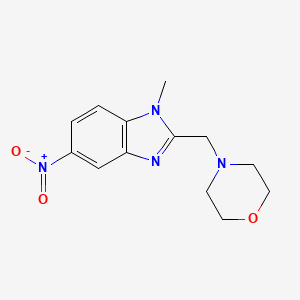
![methyl 4-({[(2-thienylmethyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5814281.png)
